2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid
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Overview
Description
2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound contains multiple functional groups, contributing to its versatility and usefulness in synthetic chemistry, biological studies, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid typically involves multiple steps:
Formation of the Pyrrolidine Ring: Initial cyclization reactions involving amino acids or corresponding derivatives.
Introduction of Protecting Groups: Application of benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to protect amino functionalities.
Coupling Reactions: Conjugation of the protected pyrrolidine with glycine derivatives under controlled conditions.
Final Deprotection and Purification: Removal of protecting groups and purification through chromatographic techniques.
Industrial Production Methods
Industrial-scale production might leverage continuous-flow synthesis techniques, which ensure better control over reaction parameters and yields. Automation and use of high-throughput methods streamline large-scale manufacturing of such complex molecules.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, altering its functional groups.
Reduction: Reduction processes might be applied to transform specific moieties, potentially affecting its chemical and biological activity.
Substitution: Various substitution reactions can occur on the pyrrolidine ring and carbonyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Transition metals such as palladium or platinum often facilitate these reactions.
Major Products
The major products vary based on the reaction type. For example, oxidation may yield carboxylic acid derivatives, whereas reduction could produce amines or alcohols.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid finds applications across multiple domains:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Helps in studying enzyme-substrate interactions and protein structures.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Employed in the production of specialty chemicals and as a building block in materials science.
Mechanism of Action
The mechanism by which 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, potentially influencing cellular processes and metabolic reactions.
Comparison with Similar Compounds
When compared to similar compounds, 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid stands out due to its unique combination of functional groups and protecting groups, enhancing its stability and reactivity. Similar compounds might include:
N-Carboxybenzyl-L-alanine: Shares the benzyloxycarbonyl group but differs in structure.
Boc-protected amino acids: Used extensively in peptide synthesis, though lacking the combined protecting groups.
In essence, this compound's distinct structure provides a balance of reactivity and stability, enabling its wide range of applications in scientific research and industrial processes. Hope this helps!
Properties
IUPAC Name |
2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-phenylmethoxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-10-9-15(11-20)21(12-16(22)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFAZRPVAXDIMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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